![molecular formula C16H20 B241783 1-Phenyladamantane CAS No. 780-68-7](/img/structure/B241783.png)
1-Phenyladamantane
Overview
Description
1-Phenyladamantane is an organic compound with the chemical formula C16H20 . It is a derivative of adamantane and has the characteristic that phenyl is substituted for it . It is a solid with the appearance of white crystals . It has certain application value in the field of medicinal chemistry. It is used as a precursor of a drug molecule and serves as an important intermediate in drug synthesis . In addition, it can also be used as a building unit for organic materials, such as for the synthesis of organic light-emitting diodes (OLEDs) .
Synthesis Analysis
The synthesis of 1-Phenyladamantane is usually achieved by a substitution reaction between adamantane and a phenylation reagent (such as a phenyl halogenated hydrocarbon) . This process may use a catalyst to facilitate the reaction .Molecular Structure Analysis
The molecular formula of 1-Phenyladamantane is C16H20 . It contains total 39 bond(s); 19 non-H bond(s), 6 multiple bond(s), 1 rotatable bond(s), 6 aromatic bond(s), 5 six-membered ring(s) and 3 eight-membered ring(s) .Chemical Reactions Analysis
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development and nanomaterials, owing to their unique structural, biological and stimulus-responsive properties . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Physical And Chemical Properties Analysis
1-Phenyladamantane has a molar mass of 212.33 and a melting point of 84 °C . It is hardly soluble in water at normal temperature, but can be dissolved in organic solvents .Scientific Research Applications
Medicinal Chemistry
1-Phenyladamantane and its derivatives have diverse applications in the field of medicinal chemistry . The unique structural, biological, and stimulus-responsive properties of these compounds make them suitable for various medicinal applications .
Catalyst Development
Adamantane derivatives, including 1-Phenyladamantane, are used in catalyst development . Their unique stability and reactivity make them ideal for this purpose .
Nanomaterials
1-Phenyladamantane is used in the development of nanomaterials . The unique properties of adamantane derivatives make them suitable for creating materials at the nanoscale .
Synthesis of Substituted Adamantanes
The synthesis of substituted adamantanes and higher diamondoids is frequently achieved using 1-Phenyladamantane . This process involves the use of carbocation or radical intermediates that have unique stability and reactivity .
Radical-Based Functionalization Reactions
1-Phenyladamantane is used in radical-based functionalization reactions . These reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Photocatalytic C–H Activation Methods
1-Phenyladamantane is used in developing photocatalytic C–H activation methods . These methods involve photochemical metal-catalyzed and organocatalysis strategies to accomplish classic organic reactions under mild conditions .
Safety and Hazards
1-Phenyladamantane does not cause acute toxicity to the human body under normal conditions, but during handling, care should be taken to avoid inhalation, intake or contact with skin and eyes . In case of contact, rinse immediately with plenty of water and seek medical help if necessary . When using or storing, it should be placed in a dark, dry, well-ventilated place, away from fire and oxidizing agents .
Mechanism of Action
Target of Action
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
The mode of action of 1-Phenyladamantane involves its interaction with these targets, leading to changes at the molecular level. The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Pharmacokinetics
The physicochemical properties of a drug strongly influence its adme properties . Therefore, the unique structural properties of 1-Phenyladamantane may impact its bioavailability and pharmacokinetics.
properties
IUPAC Name |
1-phenyladamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20/c1-2-4-15(5-3-1)16-9-12-6-13(10-16)8-14(7-12)11-16/h1-5,12-14H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACJBFHSZJWBBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878034 | |
Record name | 1-PHENYLADAMANTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyladamantane | |
CAS RN |
30176-62-6, 780-68-7 | |
Record name | 1-PHENYLADAMANTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-PHENYLADAMANTANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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